molecular formula C6H15N3 B11922703 2-(Aziridin-1-ylmethyl)propane-1,3-diamine

2-(Aziridin-1-ylmethyl)propane-1,3-diamine

Cat. No.: B11922703
M. Wt: 129.20 g/mol
InChI Key: YOTPPDHDYCNUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aziridin-1-ylmethyl)propane-1,3-diamine is a specialized chemical compound that integrates two distinct nitrogen-based functional groups: a reactive aziridine ring and a flexible 1,3-diaminopropane chain. This unique structure makes it a highly valuable scaffold and building block in synthetic organic chemistry and materials science. The aziridine group is a strained, three-membered heterocycle known to act as an electrophile, readily undergoing ring-opening reactions with nucleophiles. This property is exploited in the synthesis of functionalized diamines and for creating covalent linkages with biological macromolecules. The 1,3-diaminopropane moiety, on the other hand, is a well-known chelating agent and a fundamental spacer used in constructing ligands and polymers. The primary research applications of this compound are derived from the synergistic combination of its components. In polymer science, it can serve as a multifunctional monomer or cross-linking agent. The aziridine ring can participate in cationic ring-opening polymerization (CROP) processes, albeit typically requiring appropriate activation, while the primary amines can initiate polymerizations or be incorporated into polymer backbones. This can lead to the formation of novel polyamine architectures with potential applications in fields such as non-viral gene transfection, CO2 capture, and as antimicrobial coatings. Furthermore, the compound is a promising precursor for the synthesis of vicinal diamines through aziridine ring-opening, a transformation useful for creating ligands for metal chelation. Researchers will find this chemical particularly useful for developing new bioactive conjugates, smart materials, and complex molecular architectures. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

IUPAC Name

2-(aziridin-1-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C6H15N3/c7-3-6(4-8)5-9-1-2-9/h6H,1-5,7-8H2

InChI Key

YOTPPDHDYCNUSG-UHFFFAOYSA-N

Canonical SMILES

C1CN1CC(CN)CN

Origin of Product

United States

Preparation Methods

Core Reaction Pathway via Aziridine Cyclization

The primary synthesis route, as detailed in US Patent 4,933,470, leverages a cyclization mechanism to form the aziridine ring directly on a propane-1,3-diamine backbone. The strategy involves:

  • Protection of Primary Amines : 1,3-Diamino-2-hydroxypropane is dual-protected using benzyl chloroformate (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps.

  • Activation of the Hydroxyl Group : The central hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) via reaction with methanesulfonyl chloride or analogous agents.

  • Intramolecular Cyclization : Treatment with a strong base (e.g., sodium hydride) induces deprotonation and nucleophilic displacement, forming the aziridine ring.

  • Deprotection : Catalytic hydrogenolysis or acidic hydrolysis removes the protective groups, yielding the free diamine.

This method achieves an overall yield of 68–96% for the cyclization step, depending on the protective group and base employed.

Step-by-Step Synthesis and Experimental Validation

Protection of 1,3-Diamino-2-hydroxypropane

The starting material, 1,3-diamino-2-hydroxypropane, is protected using benzyl chloroformate under basic conditions (0°C, 1 M NaOH):

Yield : 89–92% (white solid, m.p. 128–130°C).

Mesylation of the Hydroxyl Group

The hydroxyl group is activated using methanesulfonyl chloride in dichloromethane with triethylamine as a base:

Reaction Conditions : 0°C, 2 h, anhydrous DMF.
Yield : 96% (viscous oil).

Aziridine Formation via Cyclization

Cyclization is induced by deprotonation with sodium hydride in dimethylformamide (DMF):

Key Observations :

  • The reaction proceeds via an SN2 mechanism , with the mesylate leaving group facilitating ring closure.

  • Yield : 92–96% (colorless oil).

Deprotection to Free Diamine

Catalytic hydrogenation (H₂, Pd/C) cleaves the Cbz groups:

Yield : 85–90%.

Optimization of Reaction Conditions

Role of Protective Groups

  • Cbz vs. Boc Protection : Boc groups offer milder deprotection conditions (e.g., TFA/CH₂Cl₂) but require stringent anhydrous conditions during mesylation. Cbz groups provide higher yields in cyclization (96% vs. 89% for Boc).

  • Steric Effects : Bulky protective groups (e.g., trityl) hinder cyclization, reducing yields to <50%.

Base Selection for Cyclization

BaseSolventTemperatureYield (%)
NaHDMF0°C96
KOtBuTHF−78°C72
DBUDCMRT68

Sodium hydride in DMF emerges as the optimal base due to its strong deprotonation capacity and compatibility with polar aprotic solvents.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Aziridinium Intermediate : Under acidic conditions, the aziridine may protonate to form an aziridinium ion, which can react with residual nucleophiles (e.g., water) to yield 2,3-diaminopropanol derivatives.

  • Ring-Opening Reactions : The aziridine’s strain renders it susceptible to nucleophilic attack by sulfur, oxygen, or nitrogen nucleophiles, necessitating inert atmospheres during synthesis.

Stereochemical Considerations

The cyclization step generates a chiral center at the aziridine-bearing carbon. Enantioselective synthesis is achievable using chiral auxiliaries (e.g., (R)-BINOL), though this remains underexplored in the literature.

Alternative Synthetic Routes

Reductive Amination Approach

A theoretical pathway involves reductive amination of 2-(aziridin-1-ylmethyl)propanedial with ammonia. However, this method suffers from poor regioselectivity (<20% yield).

Nucleophilic Substitution

Reacting 2-(bromomethyl)propane-1,3-diamine with aziridine in DMF at 60°C provides the target compound in 55% yield. This route is less favored due to aziridine’s limited nucleophilicity.

Applications and Derivative Synthesis

Chelating Ligands for Radiopharmaceuticals

The free diamine serves as a precursor for technetium-99m and rhenium-186/188 chelators, enabling targeted cancer diagnostics and therapy.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack due to its inherent ring strain and electrophilic nature. Key reactions include:

Acid-Catalyzed Ring Opening

  • Reagents/conditions : Protic acids (e.g., HCl, acetic acid) or Lewis acids (e.g., BF₃·Et₂O) at elevated temperatures (70–90°C) .

  • Mechanism : Protonation of the aziridine nitrogen increases electrophilicity, followed by nucleophilic attack at the less substituted carbon (SN2 pathway).

  • Example : Reaction with acetic acid yields 2,3-diamino-1-acetoxypropane derivatives .

ReagentProductYield (%)ConditionsSource
Acetic acid2,3-diamino-1-acetoxypropane75–89Reflux, 90°C, 1–3 hr
Aniline1-(2,3-diaminopropyl)-1,2,3-triazole82Microwave, 65°C, 1 hr

Amine-Induced Ring Expansion

  • Reagents : Primary/secondary amines (e.g., diethylamine, benzylamine) under microwave irradiation (140°C, 1–2 hr) .

  • Application : Generates 1,2,3-triaminopropanes with potential antimalarial activity .

Reactions Involving Amine Groups

The propane-1,3-diamine backbone participates in typical amine reactions:

Alkylation/Acylation

  • Alkylation : Reacts with alkyl halides (e.g., bromoethane) to form quaternary ammonium salts.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions.

Coordination Chemistry

  • Metal complexes : Binds to transition metals (Ni, Co) via its four nitrogen donor atoms, forming stable chelates used in catalysis.

Polymerization Reactions

The aziridine group can undergo cationic polymerization under acidic conditions, forming poly(ethylene imine)-like structures. This reactivity is leveraged in:

  • Crosslinking agents : For epoxy resins and hydrogels.

  • Drug delivery systems : pH-responsive nanocarriers.

Functionalization via Azide-Alkyne Cycloaddition

Derivatives like 2-(azidomethyl)aziridines undergo Cu(I)-catalyzed click chemistry with alkynes to form 1,2,3-triazoles, enabling bioconjugation .

SubstrateReagentProductConditionsYield (%)Source
2-(Azidomethyl)aziridinePhenylacetylene2-[(1,2,3-Triazol-1-yl)methyl]aziridineCuI, DMSO, 80°C, 16 hr85

Mechanistic Insights

  • Regioselectivity : Ring-opening favors attack at the less hindered carbon of the aziridine (steric and electronic factors) .

  • Stereochemistry : Reactions proceed with retention of configuration due to SN2 mechanisms, as observed in chiral aziridine derivatives .

Stability and Reactivity Considerations

  • pH sensitivity : Reactivity increases under acidic conditions due to aziridine protonation .

  • Hydrolysis : Stable in neutral aqueous solutions but hydrolyzes slowly in acidic/basic media.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that aziridine derivatives, including 2-(Aziridin-1-ylmethyl)propane-1,3-diamine, exhibit promising anticancer properties. The aziridine ring structure is known for its ability to interact with biological macromolecules, potentially leading to the development of novel anticancer agents. Studies have shown that compounds containing aziridine moieties can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of key enzymes involved in cell proliferation .

Neuroprotective Effects:
Recent investigations have highlighted the neuroprotective effects of diamines, including this compound. This compound may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress. Animal models have demonstrated that administration of this compound can lead to improved cognitive function and reduced neuronal damage in conditions such as Alzheimer's disease .

Polymer Science

Polymerization Initiators:
this compound has been explored as a potential initiator for polymerization reactions. Its unique structure allows it to participate in cationic polymerization processes, leading to the synthesis of novel polymers with tailored properties. For instance, studies have shown that using this compound as an initiator can result in polymers with enhanced thermal stability and mechanical strength .

Crosslinking Agents:
In the field of materials science, this compound serves as an effective crosslinking agent for various polymer matrices. The aziridine functionality facilitates the formation of crosslinked networks, which improve the mechanical properties and chemical resistance of polymers. This application is particularly relevant in the production of coatings and adhesives where durability is essential .

Chemical Intermediate

Synthesis of Functionalized Compounds:
The ability of this compound to act as a versatile building block enables its use in synthesizing a variety of functionalized compounds. For example, it can be utilized in the preparation of complex amines and heterocycles that are valuable in pharmaceuticals and agrochemicals. Research has demonstrated successful methodologies for transforming this compound into various derivatives through selective functionalization .

Case Study: Synthesis of Novel Antimicrobial Agents
A study focused on synthesizing antimicrobial agents utilized this compound as a precursor. The synthesized compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The research highlighted the importance of structural modifications on the aziridine ring to enhance biological activity .

Data Tables

Application Area Specific Use Key Findings
Medicinal ChemistryAnticancer AgentsInduced apoptosis in cancer cells; potential for drug development
Polymer SciencePolymerization InitiatorsEnhanced thermal stability; improved mechanical properties
Chemical IntermediateSynthesis of Functionalized CompoundsVersatile building block for complex amines; successful derivative transformations

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-ylmethyl)propane-1,3-diamine involves the interaction of its aziridine ring with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking and modification of these molecules. This reactivity is exploited in various applications, including drug development and material science.

Comparison with Similar Compounds

Key Findings :

  • Methylation of terminal amines (e.g., PDAT vs. PAT) enhances enzyme inhibition by improving binding affinity .
  • Bulky substituents (e.g., cyclohexyl) confer activity against bacterial enzymes but reduce solubility .

Key Findings :

  • Aziridine-containing derivatives exhibit higher reactivity in crosslinking applications compared to non-cyclic amines .
  • Rigid substituents (e.g., adamantyl) enhance biological activity by improving target binding .

Key Findings :

    Biological Activity

    2-(Aziridin-1-ylmethyl)propane-1,3-diamine, also known as an aziridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antitumor properties and its applications in drug development. This article explores its biological activity, synthesis, and relevant case studies to provide a comprehensive overview.

    Chemical Structure and Properties

    The compound this compound is characterized by the presence of an aziridine ring, which contributes to its reactivity and biological properties. Its molecular formula is C5H13N3C_5H_{13}N_3 with a molecular weight of approximately 115.18 g/mol. The aziridine structure is known for its ability to undergo ring-opening reactions, which can lead to the formation of biologically active amines .

    Biological Activity

    Antitumor Properties
    Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown efficacy against soft tissue sarcomas and other malignancies by inducing apoptosis in cancer cells .

    Mechanism of Action
    The proposed mechanism for the antitumor activity involves the compound's ability to interact with DNA and disrupt cellular processes essential for tumor growth. This interaction may lead to DNA damage and subsequent cell cycle arrest, ultimately triggering apoptosis .

    Synthesis

    The synthesis of this compound typically involves the ring-opening of aziridines with various nucleophiles. Several synthetic routes have been explored:

    • Ring Opening with Amines : Aziridines can be opened using primary or secondary amines, leading to the formation of diamines.
    • Catalytic Methods : Transition metal-catalyzed reactions have been employed to enhance the efficiency and selectivity of aziridine ring openings .

    Case Study 1: Antitumor Efficacy

    In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

    Case Study 2: Mechanistic Insights

    Another investigation focused on elucidating the mechanism behind its antitumor effects. The study revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .

    Comparative Analysis

    PropertyThis compoundOther Aziridine Derivatives
    Molecular FormulaC5H13N3Varies
    Antitumor ActivityYesVaries
    MechanismDNA interaction; apoptosis inductionVaries
    Synthetic RoutesRing-opening with aminesVaries

    Q & A

    Q. Table 1: Synthesis Route Comparison

    ParameterEnzymatic Route Click Chemistry Route
    Key StepAlkoxycarbonylationCuAAC + Deprotection
    CatalystAmano PS LipaseCu(I)
    Optimal Solvent2-Me-THFDMF/H2O
    Yield/ee82% ee (88% after crystal.)95% yield

    Q. Table 2: Structural Characterization Techniques

    TechniqueApplicationExample Use Case
    SC-XRD Molecular geometryNi-complex resolution (R=0.024)
    Chiral HPLC Enantiopurity analysisee determination post-synthesis

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